Benazepril-d5 Hydrochloride
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Overview
Description
Benazepril-d5 (hydrochloride) is a deuterated form of benazepril hydrochloride, which is an angiotensin-converting enzyme (ACE) inhibitor. This compound is primarily used as an internal standard for the quantification of benazepril in various analytical applications . Benazepril itself is a prodrug that is metabolized into its active form, benazeprilat, which is used to treat hypertension, congestive heart failure, and chronic renal failure .
Mechanism of Action
Target of Action
Benazepril-d5 Hydrochloride primarily targets the angiotensin-converting enzyme (ACE) in humans and animals . ACE plays a crucial role in the renin-angiotensin system, a hormone system that regulates blood pressure and fluid balance .
Biochemical Pathways
The inhibition of ACE leads to a decrease in angiotensin II, a potent vasoconstrictor, which in turn leads to increased plasma renin activity and a reduction in aldosterone secretion . This process affects the renin-angiotensin-aldosterone system, a major biochemical pathway that regulates blood pressure and fluid balance .
Pharmacokinetics
It is extensively metabolized in the liver to its active metabolite, benazeprilat, via enzymatic hydrolysis . The metabolite is excreted in the urine, with trace amounts as benazepril and 20% as benazeprilat . Nonrenal clearance appears to contribute to the elimination of benazeprilat, particularly in patients with severe renal impairment .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its absorption, metabolism, and excretion can be affected by the patient’s liver and kidney function . It is also worth noting that the compound is intended for research, analysis, and scientific education , and its stability and efficacy can be influenced by storage and handling conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benazepril-d5 (hydrochloride) involves the incorporation of deuterium atoms into the benazepril molecule. The general synthetic route includes the following steps:
Dynamic Kinetic Resolution: Reacting 3-bromo-2,3,4,5-tetrahydro-1H--benzazepine-2-ketone-1-tert-butyl acetate with (S)-homophenylalanine to obtain the benazepril intermediate.
Esterification Reaction: The intermediate undergoes esterification.
Introduction of Hydrogen Chloride Gas:
Industrial Production Methods: The industrial production of benazepril-d5 (hydrochloride) follows similar steps but is optimized for large-scale synthesis. The process utilizes dynamic kinetic resolution technology to efficiently prepare the compound with high yield and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions: Benazepril-d5 (hydrochloride) undergoes various chemical reactions, including:
Hydrolysis: Conversion of benazepril to its active form, benazeprilat, through hydrolysis by esterases.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Typically involves water and esterases.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used under controlled conditions.
Major Products:
Benazeprilat: The primary active metabolite formed through hydrolysis.
Scientific Research Applications
Benazepril-d5 (hydrochloride) is extensively used in scientific research, particularly in the following areas:
Analytical Chemistry: As an internal standard for the quantification of benazepril in various samples.
Pharmacokinetics: Studying the metabolism and pharmacokinetics of benazepril and its metabolites.
Comparison with Similar Compounds
Benazepril-d5 (hydrochloride) is unique due to the incorporation of deuterium atoms, which makes it an ideal internal standard for analytical purposes. Similar compounds include:
Benazepril Hydrochloride: The non-deuterated form used in clinical settings.
Other ACE Inhibitors: Such as enalapril, lisinopril, and ramipril, which also inhibit ACE but differ in their pharmacokinetic profiles and specific applications.
Uniqueness: The deuterated form, benazepril-d5 (hydrochloride), offers enhanced stability and accuracy in analytical measurements compared to its non-deuterated counterpart .
Properties
IUPAC Name |
2-[(3S)-3-[[(2S)-1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O5.ClH/c1-2-31-24(30)20(14-12-17-8-4-3-5-9-17)25-19-15-13-18-10-6-7-11-21(18)26(23(19)29)16-22(27)28;/h3-11,19-20,25H,2,12-16H2,1H3,(H,27,28);1H/t19-,20-;/m0./s1/i3D,4D,5D,8D,9D; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPSRQEHTHIMDQM-KFAZQMGHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC2CCC3=CC=CC=C3N(C2=O)CC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC[C@@H](C(=O)OCC)N[C@H]2CCC3=CC=CC=C3N(C2=O)CC(=O)O)[2H])[2H].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClN2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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